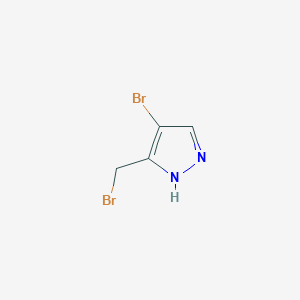
4-Bromo-5-(bromomethyl)-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(bromomethyl)-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with bromine atoms at the 4 and 5 positions. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(bromomethyl)-1H-pyrazole typically involves the bromination of 5-methyl-1H-pyrazole. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the scalability and cost-effectiveness of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(bromomethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent pyrazole.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Oxidation: Formation of pyrazole-5-carboxaldehyde or pyrazole-5-carboxylic acid.
Reduction: Formation of 5-methyl-1H-pyrazole.
Scientific Research Applications
4-Bromo-5-(bromomethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(bromomethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazole ring contribute to its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-nitrophthalonitrile
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- 4-Bromo-5-(bromomethyl)-2-methylpyridine
Uniqueness
4-Bromo-5-(bromomethyl)-1H-pyrazole is unique due to its dual bromine substitution, which imparts distinct reactivity and potential for diverse chemical transformations. Its pyrazole ring structure also differentiates it from other brominated heterocycles, providing unique opportunities for medicinal and synthetic applications.
Properties
Molecular Formula |
C4H4Br2N2 |
|---|---|
Molecular Weight |
239.90 g/mol |
IUPAC Name |
4-bromo-5-(bromomethyl)-1H-pyrazole |
InChI |
InChI=1S/C4H4Br2N2/c5-1-4-3(6)2-7-8-4/h2H,1H2,(H,7,8) |
InChI Key |
OKFSQNQLXKKOPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


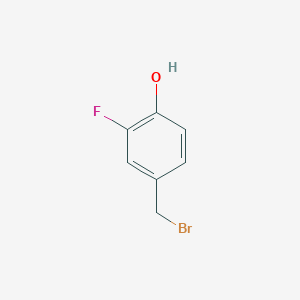
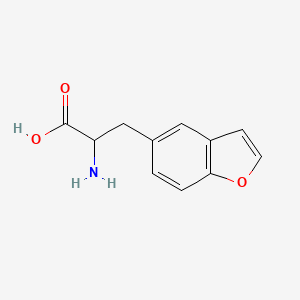
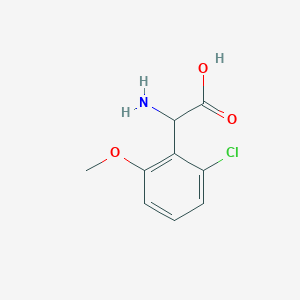
![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
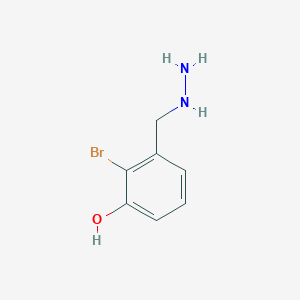
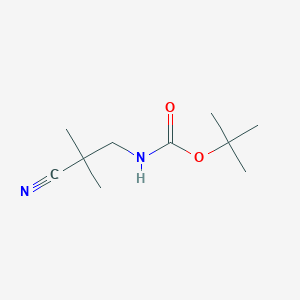
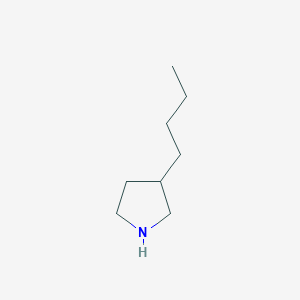
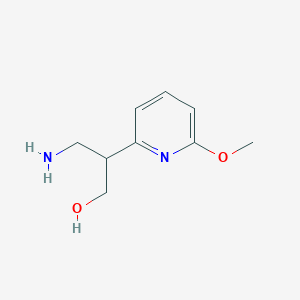
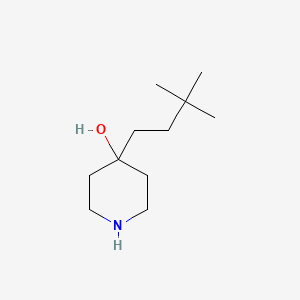
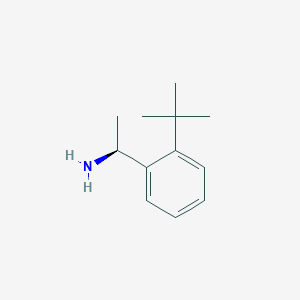
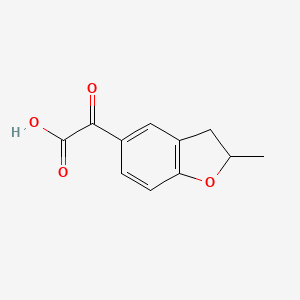
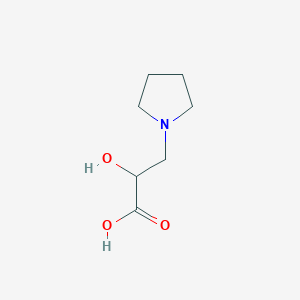
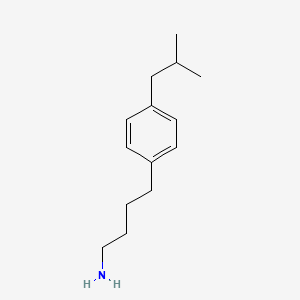
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
